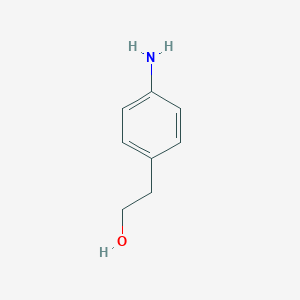

2-(4-Aminophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073066 | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-10-9, 115341-06-5 | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Chemical Properties, Structure, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-(4-Aminophenyl)ethanol. Primarily recognized for its role as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics, and provides illustrative experimental protocols for its synthesis and analysis. Furthermore, this guide elucidates the mechanism of action of PROTACs, the signaling pathway in which this compound plays a crucial role, and the general workflow for PROTAC development.

Chemical Properties and Structure

This compound, also known as 4-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary aromatic amine and a primary alcohol functional group. These functionalities make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules.

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 104-10-9 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1] |

| Melting Point | 107-110 °C | [5] |

| Boiling Point | 287.5 ± 15.0 °C at 760 mmHg | [5] |

| Solubility | Soluble in methanol. | [6] |

| pKa | 15.05 ± 0.10 (Predicted) | [7] |

Structural Information

The chemical structure of this compound is characterized by an ethanol group attached to a benzene ring at position 1, and an amino group at position 4.

| Identifier | String | Reference(s) |

| SMILES | Nc1ccc(CCO)cc1 | [4] |

| InChI | InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Reduction of 4-Nitrophenylethanol

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-nitrophenylethanol.

Materials:

-

4-Nitrophenylethanol

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Ethanol or Methanol (solvent)

-

Hydrogen gas or a hydrogen donor (e.g., ammonium formate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus or reflux condenser

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenylethanol in a suitable solvent such as ethanol or methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon or Raney Nickel to the solution.

-

If using hydrogen gas, connect the flask to a hydrogenation apparatus. Purge the system with nitrogen and then introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.

-

Alternatively, if using a hydrogen donor like ammonium formate, add it to the reaction mixture and heat the solution to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Gravity filtration setup (funnel, fluted filter paper)

-

Ice bath

-

Vacuum filtration setup (Büchner funnel, filter paper, flask)

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.[7] Keep the solution at or near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[8]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.[8]

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[8]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals under vacuum or in a desiccator to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Sample Preparation:

-

Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum on the same instrument.

-

Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to confirm the structure of this compound.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H stretch, N-H stretch, C-N stretch, C-O stretch, and aromatic C-H bends).

Method Development:

-

A reverse-phase HPLC method is suitable for the analysis of this compound.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230 nm or 280 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C).

Sample Preparation:

-

Accurately weigh a small amount of the sample and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.

-

Prepare working standards and sample solutions by diluting the stock solution to an appropriate concentration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Validation:

-

The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound has emerged as a critical component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[11]

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag a target protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[4]

Caption: The Ubiquitin-Proteasome Signaling Pathway.

PROTAC Mechanism of Action and Experimental Workflow

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] this compound is frequently incorporated into the linker component. The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI.

The development and evaluation of a PROTAC is a systematic process involving several key stages, from initial design and synthesis to cellular and in vivo testing.

Caption: General Experimental Workflow for PROTAC Development.

Conclusion

This compound is a chemical compound with well-defined properties and a straightforward synthetic route. Its significance in modern drug discovery, particularly as a linker in PROTAC technology, is substantial. This guide has provided a detailed overview of its chemical nature, practical experimental protocols, and its integral role in the ubiquitin-proteasome pathway, offering a valuable resource for researchers in the fields of chemistry and drug development. The continued exploration of molecules like this compound will undoubtedly fuel further innovation in targeted protein degradation and beyond.

References

- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]

- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. athabascau.ca [athabascau.ca]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)ethanol from p-Nitrophenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-aminophenyl)ethanol, a versatile intermediate in the pharmaceutical and materials science sectors. The primary focus is on the reduction of p-nitrophenylethanol, a common and efficient route to the target compound. This document details various synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.

Introduction

This compound, also known as 4-aminophenethyl alcohol, is a valuable building block in organic synthesis. Its unique structure, featuring both an amino group and a primary alcohol, allows for a wide range of chemical transformations, making it a key intermediate in the production of active pharmaceutical ingredients (APIs) and specialty polymers.[1][2] For instance, it has been utilized in the preparation of ordered poly(amide-ester)s and in the functionalization of graphene nanoplatelets.[3] The synthesis of this compound is of significant interest to researchers in drug development and materials science.

The most prevalent synthetic route to this compound involves the reduction of the nitro group of p-nitrophenylethanol. This transformation can be achieved through various methods, with catalytic hydrogenation being the most common and industrially preferred approach.[4] This guide will explore several effective reduction strategies.

Reaction Mechanism and Pathways

The core of the synthesis is the reduction of the aromatic nitro group in p-nitrophenylethanol to an amine. This transformation is a six-electron reduction. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

The reduction of aromatic nitro compounds can proceed through two main pathways. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. A parallel pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to the azo, hydrazo, and finally the amine product.[4] The choice of reducing agent and reaction conditions can influence the predominant pathway and the formation of byproducts.

Experimental Protocols

Several methods have been successfully employed for the reduction of p-nitrophenylethanol. Catalytic hydrogenation is often the method of choice due to its high efficiency and cleaner reaction profiles.[5] Other methods using metals in acidic media also provide effective alternatives.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and highly effective method for the reduction of aromatic nitro compounds.[5][6]

Experimental Protocol:

-

Reactor Setup: In a suitable autoclave or hydrogenation vessel, add 20 g of p-nitrophenylethanol and 200 mL of ethanol.[7] To this suspension, add 2 g of 10% Pd/C catalyst.

-

Inerting the System: Seal the reactor and purge the system several times with nitrogen gas to remove any oxygen.

-

Hydrogenation: Introduce hydrogen gas into the reactor, pressurizing it to 2 MPa.[7]

-

Reaction: Begin vigorous stirring and heat the mixture to 40°C.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 3 to 12 hours.[7]

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure this compound.[7]

Catalytic Hydrogenation with Platinum-Tin Dioxide on Carbon (Pt-SnO2/C)

This method provides an alternative catalytic system for the reduction.

Experimental Protocol:

-

Reactor Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 500 mL of methanol, 10 mL of 0.1 M hydrochloric acid, and 2 g of Pt-SnO2/C catalyst.[3]

-

Reaction Initiation: Heat the mixture to 68°C. Add 100 g of p-nitrophenylethanol to the reaction system.[3]

-

pH Adjustment: Adjust the pH of the reaction mixture to 7 using a 30% sodium hydroxide solution.[3]

-

Reaction Monitoring: Maintain the reflux at 68°C and monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Work-up: Once the starting material is consumed, filter the hot reaction mixture to remove the catalyst.

-

Isolation of Product: Cool the filtrate and recover the methanol by atmospheric distillation. Cool the remaining mixture to 20°C, add a suitable amount of water and a small amount of NaOH solution. The product can be isolated by freezing and vacuum drying to obtain this compound as a white solid.[3]

Reduction with Iron in Acidic Medium (Bechamp Reduction)

The use of iron metal in an acidic medium is a classic and cost-effective method for the reduction of aromatic nitro compounds.[8]

Experimental Protocol:

-

Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenylethanol, ethanol, and a small amount of acetic acid or hydrochloric acid.

-

Addition of Iron: Heat the mixture to reflux and add iron powder portion-wise to control the exothermic reaction.

-

Reaction: Continue refluxing with vigorous stirring until the reaction is complete, as indicated by TLC.

-

Work-up: Cool the reaction mixture and filter to remove the iron and iron salts.

-

Isolation of Product: Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound and related reductions of aromatic nitro compounds.

Table 1: Catalytic Hydrogenation Conditions for the Synthesis of this compound

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Pt-SnO2/C | p-Nitrophenylethanol | Methanol | 68 | Atmospheric | - | - | [3] |

| Pd/C | p-Nitrophenylethanol | Ethanol | 40 | 2 | 12 | - | [7] |

| CeO2, MnO, ZnO mixture | p-Nitrophenylethanol | Ethanol | 80 | Atmospheric | 3 | 98.3 | [7] |

| Raney Nickel | 2-(o-Nitrophenyl)ethanol | Methanol | 80 | 0.85 | 3 | 98.7 | [9] |

| 5% Pd/C | 2-(4-Nitrophenyl)ethyl nitrate | Isopropyl alcohol | 40 | - | - | - | [7] |

Table 2: Alternative Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Activated Iron | Various aromatic nitro compounds | - | - | Good | [10] |

| Fe/HCl | Nitro compound | Ethanol | Reflux | - | [8] |

| Zn/CaCl2 | Nitro compound | Ethanol/Water | Reflux | - | [8] |

| Sn/HCl | 9-Nitroanthracene | - | - | 80 | [8] |

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Caption: General experimental workflow for catalytic hydrogenation.

Chemical Transformation Pathway

This diagram shows the chemical structures involved in the transformation of p-nitrophenylethanol to this compound.

Caption: Chemical structures for the synthesis reaction.

Conclusion

The synthesis of this compound from p-nitrophenylethanol is a well-established and efficient process, crucial for the production of various fine chemicals and pharmaceutical intermediates. Catalytic hydrogenation stands out as the most effective and widely used method, offering high yields and clean reaction profiles. This guide provides researchers and drug development professionals with a detailed overview of the key synthetic methodologies, practical experimental protocols, and comparative data to facilitate their research and development activities in this area. The choice of the optimal synthetic route will depend on factors such as available equipment, cost of reagents, and desired scale of production.

References

- 1. klandchemicals.com [klandchemicals.com]

- 2. This compound | CAS#:104-10-9 | Chemsrc [chemsrc.com]

- 3. This compound | 104-10-9 [chemicalbook.com]

- 4. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. US4937382A - Process for preparing 2-(o-aminophenyl)ethanol - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

2-(4-Aminophenyl)ethanol CAS 104-10-9 physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)ethanol (CAS 104-10-9)

This technical guide provides a comprehensive overview of the core physical properties of this compound, also known as 4-Aminophenethyl alcohol, with the CAS number 104-10-9. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] The information presented is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Core Physical and Chemical Properties

This compound is an organic compound featuring both an amino group and a hydroxyl group attached to a phenyl ring via a two-carbon ethyl chain.[2] This bifunctional nature makes it a versatile building block in organic synthesis.[1] Its physical state at room temperature is typically a white to off-white or light brown crystalline solid.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [4][5] |

| Molecular Weight | 137.18 g/mol | [4][5] |

| Melting Point | 107-110 °C (lit.) | [1][3][4][6][7] |

| Boiling Point | 255 °C | [1][3][6][7][8] |

| Density | 1.0630 (rough estimate) | [1][3][6][7][8] |

| Refractive Index | 1.5470 (estimate) | [1][3][6][7][8] |

| Solubility | Soluble in methanol.[1][3][4][6][8] | [1][3][4][6][8] |

| Appearance | Crystals; Light brown to brown.[1][3][4] | [1][3][4] |

| pKa | 15.05 ± 0.10 (Predicted) | [1][4] |

| Vapor Pressure | 0.00115 mmHg at 25°C | [7] |

| Flash Point | 127.7°C | [7] |

| CAS Registry Number | 104-10-9 | [2][3][4][5][6][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in publicly accessible literature. The presented values are typically found in chemical supplier catalogs and databases.[4][6][7] These values are generally determined using well-established, standardized methodologies.

For instance, melting points are commonly determined using techniques such as capillary melting point apparatus (Thiele tube or digital instruments). Boiling point determination at atmospheric pressure is often carried out by distillation. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various databases and provide structural confirmation.[5][9][10][11] The synthesis of 4-aminophenethyl alcohol from p-nitrophenylethanol has been described, involving the reduction of the nitro group.[3]

Visualizing Experimental Workflow

The following diagram illustrates a generalized logical workflow for the characterization of the physical properties of a chemical compound like this compound.

References

- 1. chemicalkland.com [chemicalkland.com]

- 2. CAS 104-10-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 104-10-9 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 104-10-9 [chemicalbook.com]

- 5. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Page loading... [guidechem.com]

- 8. This compound CAS#: 104-10-9 [m.chemicalbook.com]

- 9. This compound(104-10-9) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Structure and Spectroscopy of 2-(4-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and spectroscopic properties of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9), a versatile intermediate in the synthesis of pharmaceuticals and other organic compounds. This document consolidates spectroscopic data from various analytical techniques, including Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data summaries, and visual representations of its structure and analytical workflows are presented to support research and development activities.

Molecular Structure and Conformational Analysis

This compound, also known as p-aminophenethyl alcohol, possesses a flexible ethyl alcohol side chain attached to an aminophenyl ring. This flexibility gives rise to multiple stable conformers, primarily dictated by the orientation of the hydroxyl (-OH) group relative to the phenyl ring and the rotation around the C-C bond of the side chain.

Computational studies, supported by experimental data from supersonic jet spectroscopy, have identified several low-energy conformers. The most stable conformer is characterized by a gauche orientation of the O-C-C-C backbone, where the hydroxyl group is directed towards the π-electron system of the benzene ring, forming an intramolecular OH/π hydrogen bond. This interaction plays a crucial role in stabilizing the molecule's preferred geometry. Other conformers, such as the anti form where the hydroxyl group is directed away from the ring, are higher in energy.

Below is a DOT script representation of the chemical structure of this compound.

Navigating the Solubility Landscape of 4-Aminophenethyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-aminophenethyl alcohol (also known as 2-(4-aminophenyl)ethanol) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and drug delivery. While specific quantitative data for 4-aminophenethyl alcohol is not extensively available in public literature, this guide synthesizes known qualitative information and provides a comparative analysis based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-aminophenethyl alcohol, the presence of a polar amino group (-NH2) and a hydroxyl group (-OH) allows for hydrogen bonding, while the aromatic phenyl ring contributes to van der Waals forces and potential pi-pi stacking interactions. Consequently, its solubility is expected to be significant in polar protic and polar aprotic solvents, and lower in non-polar solvents.

Predicted and Known Solubility Profile

Direct, quantitative solubility data for 4-aminophenethyl alcohol is sparse. However, based on its chemical structure and information for analogous compounds such as 4-aminophenol and phenethylamine, a qualitative and estimated quantitative solubility profile can be constructed. It is known to be soluble in methanol and slightly soluble in water. The following table summarizes the expected and known solubility of 4-aminophenethyl alcohol and its structural analogs in a range of common organic solvents.

| Solvent Class | Solvent | 4-Aminophenethyl Alcohol (Predicted/Known) | 4-Aminophenol (Known)[1][2][3] | Phenethylamine (Known)[4][5][6] |

| Polar Protic | Methanol | Soluble | Soluble | Soluble (638.1 g/L)[5] |

| Ethanol | Soluble | Slightly Soluble (4.5 g/100 mL)[2] | Very Soluble (801.89 g/L)[5] | |

| Water | Slightly Soluble | Moderately Soluble (1.5 g/100 mL)[1] | Soluble[4][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble (Predicted) | Very Soluble | - |

| Acetone | Soluble (Predicted) | Soluble (12 g/100 mL)[2] | - | |

| Acetonitrile | Soluble (Predicted) | Soluble (23 g/100 mL)[2] | - | |

| Ethyl Acetate | Moderately Soluble (Predicted) | Soluble (15 g/100 mL)[2] | - | |

| Non-Polar | Toluene | Slightly Soluble (Predicted) | Slightly Soluble (0.8 g/100 mL)[2] | - |

| Diethyl Ether | Slightly Soluble (Predicted) | Slightly Soluble (1.2 g/100 mL)[2] | Very Soluble | |

| Hexane | Insoluble (Predicted) | - | - | |

| Chloroform | Insoluble (Predicted) | Negligible[1] | Soluble | |

| Benzene | Insoluble (Predicted) | Negligible[1] | - | |

| Carbon Tetrachloride | - | - | Soluble[4] |

Disclaimer: The predicted solubility values are estimations based on chemical structure and data from similar compounds and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of 4-aminophenethyl alcohol in an organic solvent at a specific temperature, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 4-aminophenethyl alcohol in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

4-Aminophenethyl alcohol (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-aminophenethyl alcohol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to ensure the concentration has plateaued).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-aminophenethyl alcohol of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve of absorbance/peak area versus concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample solution under the same conditions as the standards.

-

-

Calculation of Solubility:

-

Using the standard curve, determine the concentration of 4-aminophenethyl alcohol in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 4-aminophenethyl alcohol in the chosen solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to 4-Aminophenethyl Alcohol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenethyl alcohol, a significant synthetic intermediate, possesses a rich history intertwined with the broader exploration of phenethylamines. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and chemical properties of 4-aminophenethyl alcohol. Detailed experimental protocols for both historical and contemporary synthetic methods are presented, alongside a summary of its key quantitative data. This document serves as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, offering insights into the evolution of its preparation and its role as a versatile building block in the chemical sciences.

Introduction

4-Aminophenethyl alcohol, also known as 2-(4-aminophenyl)ethanol, is an aromatic amino alcohol that has found utility as a precursor in the synthesis of various organic molecules. Its structure, featuring a phenethylamine backbone with a hydroxyl group on the ethyl side chain and an amino group in the para position of the benzene ring, imparts it with versatile reactivity. This guide delves into the historical context of its discovery, tracing its origins through the chemical literature, and provides a detailed examination of its synthesis and properties.

Discovery and Historical Context

The definitive first synthesis of 4-aminophenethyl alcohol is documented in the comprehensive historical archives of organic chemistry. The Beilstein Registry Number (BRN) for this compound is 907205, which points to its early characterization in the scientific literature. While the broader class of phenethylamines was investigated in the late 19th century, specific details on the initial preparation of this particular substituted variant emerged in the early 20th century.

The primary historical method for the synthesis of 4-aminophenethyl alcohol involved the reduction of a nitro-substituted precursor. This approach was a common strategy during this era for the preparation of aromatic amines. The specific precursor, 4-nitrophenethyl alcohol, could be obtained through various methods, including the nitration of phenethyl alcohol or the reduction of 4-nitrophenylacetic acid derivatives.

Chemical Properties and Data Presentation

A summary of the key physical and chemical properties of 4-aminophenethyl alcohol is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 107-110 °C | |

| Boiling Point | 255 °C (estimated) | [1] |

| CAS Number | 104-10-9 | [1] |

| Beilstein Registry Number | 907205 | |

| Appearance | Light brown to brown crystals | [1] |

| Solubility | Soluble in methanol | [1] |

Experimental Protocols

This section details the experimental procedures for the synthesis of 4-aminophenethyl alcohol, covering both historical and modern methodologies.

Historical Synthesis: Reduction of 4-Nitrophenethyl Alcohol

The foundational synthesis of 4-aminophenethyl alcohol relied on the chemical reduction of 4-nitrophenethyl alcohol. While the precise reagents and conditions varied among early reports, a general protocol can be outlined as follows:

Objective: To synthesize 4-aminophenethyl alcohol by the reduction of 4-nitrophenethyl alcohol.

Materials:

-

4-Nitrophenethyl alcohol

-

Reducing agent (e.g., tin (II) chloride, iron in acidic medium, or catalytic hydrogenation with early catalysts like palladium on carbon)

-

Hydrochloric acid (for use with metal reductants)

-

Sodium hydroxide or other base for neutralization

-

Organic solvent (e.g., ethanol, diethyl ether)

-

Water

Procedure:

-

A solution of 4-nitrophenethyl alcohol in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

-

If using a metal reductant like tin or iron, the reaction mixture is acidified with hydrochloric acid.

-

The reducing agent is added portion-wise to the solution of the nitro compound, often with stirring and temperature control to manage the exothermic reaction.

-

The reaction is monitored for the disappearance of the starting material (e.g., by color change or early chromatographic techniques).

-

Upon completion, the reaction mixture is worked up. This typically involves filtering off the metal salts and neutralizing the excess acid with a base, such as sodium hydroxide, to precipitate the free amine.

-

The crude 4-aminophenethyl alcohol is then extracted into an organic solvent.

-

The solvent is removed by distillation or evaporation to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent to afford the final product.

Modern Synthesis: Catalytic Hydrogenation of 4-Nitrophenethyl Alcohol

Contemporary methods for the synthesis of 4-aminophenethyl alcohol often employ catalytic hydrogenation for its efficiency, selectivity, and cleaner reaction profile.

Objective: To synthesize 4-aminophenethyl alcohol via the catalytic hydrogenation of 4-nitrophenethyl alcohol.

Materials:

-

4-Nitrophenethyl alcohol

-

Catalyst (e.g., 5-10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen gas source (hydrogenator or balloon)

-

Filtration apparatus (e.g., Celite or a similar filter aid)

Procedure:

-

In a hydrogenation flask, 4-nitrophenethyl alcohol is dissolved in a suitable solvent such as methanol.

-

A catalytic amount of Palladium on Carbon (e.g., 5 mol%) is carefully added to the solution.

-

The flask is connected to a hydrogen gas source and the atmosphere is purged with hydrogen.

-

The reaction mixture is stirred vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed.

-

Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-aminophenethyl alcohol.

-

The product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Synthesis Pathway of 4-Aminophenethyl Alcohol

The following diagram illustrates the common synthetic route to 4-aminophenethyl alcohol from 4-nitrophenethyl alcohol.

Caption: General synthesis route to 4-aminophenethyl alcohol.

Experimental Workflow for Catalytic Hydrogenation

The logical flow of the modern synthetic protocol is depicted in the diagram below.

Caption: Step-by-step workflow for the synthesis.

Conclusion

4-Aminophenethyl alcohol holds a modest yet significant place in the history of organic synthesis. Its preparation, evolving from classical reduction methods to more efficient catalytic hydrogenations, reflects the broader advancements in synthetic chemistry. This guide has provided a detailed historical and technical overview of this compound, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences. The presented data and protocols offer a solid foundation for its use in further research and development endeavors.

References

An In-depth Technical Guide to the Potential Reactive Sites of 2-(4-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Aminophenyl)ethanol, a bifunctional organic molecule, presents a versatile scaffold for chemical synthesis and plays a crucial role as a building block in the development of pharmaceuticals and other advanced materials.[1][2] Its unique structure, featuring a primary aromatic amine, a primary alcohol, and an activated aromatic ring, offers multiple avenues for chemical modification. This guide provides a comprehensive analysis of the principal reactive sites of this compound, detailing potential reactions, and offering exemplary experimental protocols. Furthermore, this document elucidates its emerging role as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | ChemicalBook |

| Molecular Weight | 137.18 g/mol | ChemicalBook |

| Melting Point | 107-110 °C | [3][4] |

| Boiling Point | 255 °C (predicted) | [3] |

| pKa (predicted) | 15.05 (hydroxyl proton) | [1][3] |

| Solubility | Soluble in methanol | [3] |

Principal Reactive Sites

This compound possesses three primary centers of reactivity: the primary amino group, the primary alcohol group, and the aromatic benzene ring. The interplay of these functional groups dictates the molecule's chemical behavior and synthetic utility.

The Primary Amino Group (-NH₂)

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile and a weak base. The basicity of the amino group is influenced by the electron-donating character of the ethyl alcohol substituent on the aromatic ring.[2][5][6]

Key Reactions:

-

Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the construction of various pharmaceutical intermediates.

-

Alkylation: The nucleophilic nitrogen can be alkylated by alkyl halides. However, this reaction can be challenging to control, often leading to polyalkylation.

-

Diazotization: In the presence of nitrous acid, the primary aromatic amine can be converted into a diazonium salt, a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.

The Primary Alcohol Group (-OH)

The hydroxyl group is a versatile functional group that can act as a nucleophile or be converted into a good leaving group. Its predicted pKa of around 15.05 suggests it is a weak acid, comparable to other benzyl alcohols.[1][3] The acidity can be influenced by substituents on the aromatic ring.[7][8][9][10]

Key Reactions:

-

Esterification: The alcohol undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents.

-

Etherification (Williamson Ether Synthesis): After deprotonation to form an alkoxide, the alcohol can react with an alkyl halide to form an ether.

The Aromatic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the amino group and the ethyl alcohol group. Both are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups.

Key Reactions:

-

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

-

Nitration: Introduction of a nitro group (-NO₂) onto the ring.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the ring.

-

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups onto the ring.

Experimental Protocols

The following are detailed, illustrative protocols for key reactions at the primary reactive sites of this compound.

N-Acylation of the Amino Group

This protocol describes the synthesis of N-(4-(2-hydroxyethyl)phenyl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

O-Esterification of the Alcohol Group

This protocol describes the synthesis of 2-(4-aminophenyl)ethyl acetate.

Materials:

-

This compound

-

Acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of acetic acid (used as both reactant and solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by distillation or column chromatography.

Role in Proteolysis Targeting Chimeras (PROTACs)

This compound has emerged as a valuable linker component in the design of PROTACs.[7] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[11][12]

The this compound moiety can be incorporated into the linker that connects the POI-binding ligand to the E3 ligase-binding ligand. The amino and alcohol groups provide convenient handles for chemical conjugation. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[13][14][15][16][17]

Visualizations

Diagram of Potential Reactive Sites

Caption: Key reactive sites on the this compound molecule.

Experimental Workflow for N-Acylation

Caption: A generalized workflow for the N-acylation of this compound.

Signaling Pathway: Role as a PROTAC Linker

Caption: The role of a this compound-containing PROTAC in targeted protein degradation.

References

- 1. chemicalkland.com [chemicalkland.com]

- 2. Rank the following substituted anilines from most basic to least ... | Study Prep in Pearson+ [pearson.com]

- 3. This compound | 104-10-9 [chemicalbook.com]

- 4. This compound | CAS#:104-10-9 | Chemsrc [chemsrc.com]

- 5. youtube.com [youtube.com]

- 6. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p-Nitrobenzyl alcohol is more acidic than benzyl alcohol, but p-methoxy-b.. [askfilo.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. homework.study.com [homework.study.com]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scite.ai [scite.ai]

- 17. researchgate.net [researchgate.net]

Navigating the Stability of 2-(4-Aminophenyl)ethanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-(4-Aminophenyl)ethanol (CAS 104-10-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound in their work.

Core Stability and Storage Recommendations

This compound is a crystalline solid that exhibits sensitivity to environmental factors, primarily air. Proper storage is crucial to prevent degradation and maintain its chemical purity.

Key Storage Conditions:

-

Atmosphere: Due to its air-sensitive nature, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2][3]

-

Temperature: It is recommended to store the compound in a cool, dry place.[1][2][4] Some sources specify room temperature.[4]

-

Container: Containers should be tightly closed to prevent exposure to air and moisture.[1][2][3]

-

Light: The compound should be kept in a dark place to prevent potential photodegradation.[4]

Incompatible Materials: To prevent chemical reactions and degradation, avoid storing this compound with the following:

A summary of the recommended storage and handling conditions is provided in Table 1.

Table 1: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale | Citations |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Air-sensitive; prevents oxidation. | [1][2][3] |

| Temperature | Cool, dry place; Room temperature. | Minimizes thermal degradation. | [1][2][4] |

| Light | Keep in a dark place. | Prevents photodegradation. | [4] |

| Container | Tightly closed container. | Prevents exposure to air and moisture. | [1][2][3] |

| Ventilation | Store in a well-ventilated area. | General laboratory safety. | [1][2] |

| Incompatibilities | Strong oxidizing agents, acid anhydrides, acid chlorides. | To avoid vigorous and unwanted chemical reactions. | [1] |

Potential Degradation Pathways

A significant degradation reaction at elevated temperatures (200–260°C) is thermal dehydration, leading to the formation of 4-aminostyrene.[5] Other likely degradation pathways include oxidation of the aminophenyl group and reactions of the ethanol side chain.

References

- 1. pharmtech.com [pharmtech.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. The effect of solvents on the thermal degradation products of two Amadori derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Synonyms, Properties, and Key Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)ethanol, a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. This document details its nomenclature, physicochemical properties, and key experimental protocols for its application in the synthesis of valuable chemical entities.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names across chemical literature and commercial databases. A clear understanding of this nomenclature is crucial for accurate literature searches and material sourcing. The compound is systematically identified by its CAS Registry Number, 104-10-9, ensuring unambiguous identification.[1][2][3]

The structural and naming information for this compound is summarized below:

-

Molecular Weight: 137.18 g/mol [3]

-

InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N[3]

-

SMILES: C1=CC(=CC=C1CCO)N[3]

A comprehensive list of common synonyms and alternative names is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name |

| 4-Aminophenethyl alcohol[2][3] |

| p-Aminophenethyl alcohol[3] |

| 4-(2-Hydroxyethyl)aniline[3] |

| p-(2-Hydroxyethyl)aniline[1] |

| Benzeneethanol, 4-amino-[1][3] |

| 2-(p-Aminophenyl)ethanol[3] |

| p-Aminophenylethanol[3] |

| 2-(4-Aminophenyl)ethyl alcohol[1][2] |

| Phenethyl alcohol, p-amino-[1] |

The following diagram illustrates the relationship between the primary identifiers and a selection of common synonyms for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for designing experimental conditions, including reaction temperature, solvent selection, and purification methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 107-110 °C |

| Boiling Point | 287.5 ± 15.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Solubility | Soluble in methanol |

Key Synthetic Applications and Experimental Protocols

This compound serves as a valuable building block in organic synthesis due to its dual functionality, possessing both a primary aromatic amine and a primary alcohol. This allows for a range of chemical transformations, making it a precursor to monomers for polymerization and a reagent for surface functionalization of materials.

Synthesis of 4-Aminostyrene via Dehydration

4-Aminostyrene is a key monomer in the production of various polymers and copolymers. One synthetic route to 4-aminostyrene involves the dehydration of this compound.

Experimental Protocol:

A detailed protocol for the synthesis of 4-aminostyrene from this compound is as follows:

-

Reactant Preparation: In a reaction vessel suitable for high-temperature reactions, combine 9.2 g of this compound with 8.8 g of potassium hydroxide (KOH).

-

Dehydration Reaction: Heat the mixture under a nitrogen atmosphere at a reduced pressure (approximately 6 mm Hg) using a Bunsen burner. The dehydration of the alcohol to the corresponding alkene will occur at elevated temperatures.

-

Product Collection: The product, 4-aminostyrene, will distill from the reaction mixture. Collect the distillate in a receiving flask cooled with a dry ice-acetone bath.

-

Extraction and Purification: Dissolve the collected distillate in diethyl ether. Dry the ethereal solution over solid KOH and then filter.

-

Isolation: Evaporate the ether from the filtrate to yield 4-aminostyrene. The final product can be characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. A typical yield for this procedure is approximately 6.4 g.

The following diagram outlines the workflow for this synthesis:

Preparation of Poly(amide-ester)s via Polycondensation

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of poly(amide-ester)s through polycondensation with dicarboxylic acids or their derivatives. This class of polymers combines the properties of both polyesters and polyamides.

Representative Experimental Protocol:

The following is a general procedure for the polycondensation of an aminoalcohol with a dicarboxylic acid:

-

Monomer Preparation: In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge equimolar amounts of this compound and a selected dicarboxylic acid (e.g., adipic acid, sebacic acid).

-

Polycondensation: Heat the mixture under a continuous flow of nitrogen. The reaction is typically carried out in the melt or in a high-boiling solvent. The temperature is gradually increased to facilitate the esterification and amidation reactions and to drive the removal of the condensation byproduct (water).

-

Polymer Isolation: Once the desired degree of polymerization is achieved (as indicated by an increase in viscosity), the reaction is cooled. The resulting poly(amide-ester) is then isolated.

-

Purification: The polymer is purified by precipitation from a suitable solvent into a non-solvent to remove unreacted monomers and oligomers.

-

Drying: The purified polymer is dried under vacuum to remove residual solvents.

The logical relationship in this polycondensation process is depicted below:

References

- 1. pleiades.online [pleiades.online]

- 2. Preparation and functionalization of graphene nanocomposites for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Functionalization of Graphene Nanoplatelets with Hydroxyl, Amino, and Carboxylic Terminal Groups [mdpi.com]

In-Depth Technical Guide: Health and Safety Data for Handling 2-(4-Aminophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data currently available for 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9). The information is intended to support risk assessment and ensure safe handling practices in a laboratory and drug development setting.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104-10-9 | [1] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Appearance | Light brown to brown crystals | [3] |

| Melting Point | 107-110 °C (lit.) | [3] |

| Boiling Point | 255 °C | [3] |

| Solubility | Soluble in methanol. | [3] |

| Synonyms | 4-Aminophenethyl alcohol, p-Aminophenethyl alcohol | [1][4] |

Table 2: Summary of Known Hazards for this compound

| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 | Warning | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 | Warning | H319 |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 | Warning | H335 |

Hazard Identification and Handling Precautions

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation[1][2][4].

2.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

2.2. Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area[1][2].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is sensitive to air and should be stored under an inert atmosphere[2]. Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides[1].

2.3. First Aid Measures

-

After Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1][2].

-

After Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][2].

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1][2].

-

After Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. The following are detailed methodologies for key experiments relevant to the known hazards of this compound.

3.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animal: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, a small area of the animal's dorsal skin is clipped free of fur.

-

A 0.5 g amount of the test substance (moistened with a small amount of water if solid) is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days if the effects are persistent.

-

The severity of the skin reactions is scored according to a standardized grading system.

-

3.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to produce irritation or corrosion in the eye.

-

Test Animal: Albino rabbit.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

The severity of the ocular lesions is scored using a standardized system.

-

3.3. Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the health hazards likely to arise from short-term exposure to a substance by inhalation.

-

Test Animal: Rat (preferred).

-

Procedure:

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only inhalation chamber for a standard duration, typically 4 hours.

-

Multiple concentration groups are used to determine a concentration-response relationship.

-

During and after exposure, animals are observed for clinical signs of toxicity.

-

Body weight is recorded at regular intervals.

-

The observation period is typically 14 days.

-

At the end of the study, a gross necropsy is performed on all animals.

-

Visualizations

4.1. Experimental and Logical Workflows

4.2. Postulated Signaling Pathway for Toxicity

The precise signaling pathways for this compound have not been elucidated. However, based on its structure as an aromatic amine and an ethanolamine, a plausible toxicity pathway can be proposed. Aromatic amines are known to undergo metabolic activation to reactive intermediates that can cause cellular damage, while high concentrations of some alcohols can induce oxidative stress.

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals. Users are responsible for ensuring compliance with all applicable health and safety regulations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of 2-(4-Aminophenyl)ethanol-Based Polyamide-Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a polyamide-ester utilizing 2-(4-aminophenyl)ethanol and isophthaloyl chloride via low-temperature solution polycondensation. It includes comprehensive application notes, characterization data, and potential applications in the biomedical field, particularly for drug delivery. The inherent biocompatibility and degradability of poly(ester amide)s, combined with the structural features imparted by aromatic monomers, make these polymers promising candidates for advanced therapeutic systems.[1][2]

Introduction

Polyamide-esters (PEAs) are a class of polymers that uniquely combine the desirable properties of both polyamides and polyesters. The amide linkages contribute to high thermal stability and mechanical strength, while the ester groups can impart biodegradability and flexibility.[1] The incorporation of aromatic monomers, such as this compound, can further enhance the thermal and mechanical properties of the resulting polymer.[3] These characteristics make aromatic PEAs attractive for a range of applications, including as advanced materials and in the biomedical field for applications like tissue engineering and controlled drug delivery.[1][2] The synthesis of PEAs can be achieved through various methods, including interfacial polycondensation and solution polycondensation.[3] Low-temperature solution polycondensation is a particularly useful technique for preparing high molecular weight aromatic polyamides and polyamide-esters under mild reaction conditions.[4][5]

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol details the synthesis of a polyamide-ester from this compound and isophthaloyl chloride.

2.1. Materials and Reagents

-

This compound (purity >98%)

-

Isophthaloyl chloride (purity >99%)[6]

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (TEA), anhydrous

-

Methanol

-

Deionized water

2.2. Equipment

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Dropping funnel

-

Low-temperature bath (e.g., ice-salt bath)

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

2.3. Monomer and Solvent Purification

-

This compound: If necessary, recrystallize from a suitable solvent such as a mixture of toluene and ethanol to achieve high purity. Dry the purified crystals under vacuum.

-

Isophthaloyl chloride: Purify by recrystallization from a C6-C10 aliphatic hydrocarbon solvent, such as hexane, followed by cooling to -20°C to +20°C.[7] Alternatively, vacuum distillation can be used. Handle with care in a fume hood due to its reactivity and toxicity.

-

N-Methyl-2-pyrrolidone (NMP): Dry over calcium hydride and distill under reduced pressure. Store over molecular sieves.

-

Triethylamine (TEA): Reflux over potassium hydroxide pellets and then distill. Store over potassium hydroxide.

2.4. Polymerization Procedure

-

Set up a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

-

Under a nitrogen atmosphere, dissolve a specific molar quantity of this compound in anhydrous NMP.

-

Add a stoichiometric equivalent of anhydrous triethylamine (TEA) to the reaction mixture to act as an acid acceptor.

-

Cool the flask to 0°C using a low-temperature bath.

-

In the dropping funnel, prepare a solution of an equimolar amount of isophthaloyl chloride in anhydrous NMP.

-